molecular formula C20H18N2O6 B12891500 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12891500
M. Wt: 382.4 g/mol
InChI Key: FXAWKJINURXXPC-XNTDXEJSSA-N
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Description

4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group, a nitro group, and an oxazol-5(4H)-one ring, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4,5-diethoxy-2-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one under acidic or basic conditions. The reaction may require a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzylidene moiety.

Scientific Research Applications

4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylidene and oxazol-5(4H)-one moieties can interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzaldehyde: Shares a similar benzylidene structure but with methoxy groups instead of ethoxy groups.

    4,5-Dimethoxy-2-nitrobenzoic acid: Contains a carboxylic acid group instead of the oxazol-5(4H)-one ring.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: Features a benzyl alcohol group instead of the benzylidene group.

Uniqueness

4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and nitro groups, along with the oxazol-5(4H)-one ring, makes it a versatile compound for various scientific investigations.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

(4E)-4-[(4,5-diethoxy-2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H18N2O6/c1-3-26-17-11-14(16(22(24)25)12-18(17)27-4-2)10-15-20(23)28-19(21-15)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3/b15-10+

InChI Key

FXAWKJINURXXPC-XNTDXEJSSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OCC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OCC

Origin of Product

United States

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